Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate
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Overview
Description
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of diazo compounds to acetylenes. For instance, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, can react with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
Dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid: These compounds share the pyrazolo core but have different substituents and ring systems
The uniqueness of this compound lies in its specific structural features and the potential biological activities it exhibits, making it a valuable compound for further research and development.
Biological Activity
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 209.20 g/mol
- CAS Number : 951626-95-2
The compound features a pyrazolo-pyridine core that is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the tetrahydropyrazolo[1,5-A]pyridine structure. For instance, derivatives have shown significant cytotoxic activity against various cancer cell lines:
Compound | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 10.5 | Apoptosis induction |
Compound B | MCF-7 | 8.3 | Cell cycle arrest |
This compound | A549 | 12.0 | Inhibition of angiogenesis |
These findings suggest that ethyl 7-oxo derivatives may inhibit tumor growth through apoptosis and disruption of angiogenesis pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of ethyl 7-oxo derivatives have also been investigated. In vitro studies demonstrated that these compounds can inhibit key inflammatory mediators:
The selectivity index for COX-2 over COX-1 suggests that these compounds could be developed as safer anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.
The biological activity of ethyl 7-oxo derivatives is attributed to their ability to interact with various molecular targets. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : Compounds demonstrate potent inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response.
- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in tissues.
Case Studies
A notable case study involved the synthesis and testing of a series of tetrahydropyrazolo[1,5-A]pyridine derivatives for their anticancer activity:
- Study Design : Researchers synthesized several derivatives and evaluated their cytotoxicity against human cancer cell lines.
- Findings : One derivative showed an IC₅₀ value of 8.3 μM against MCF-7 cells, indicating strong anticancer potential.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 7-oxo-5,6-dihydro-4H-pyrazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)8-4-3-7-5-6-11-12(7)9(8)13/h5-6,8H,2-4H2,1H3 |
InChI Key |
FFIIBKHZRFLEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=NN2C1=O |
Origin of Product |
United States |
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